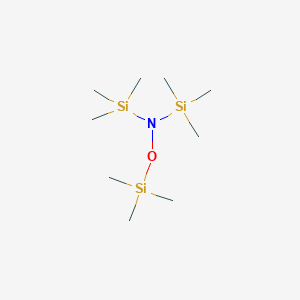

N,N,O-Tris(trimethylsilyl)hydroxylamine

Descripción general

Descripción

N,N,O-Tris(trimethylsilyl)hydroxylamine: is a chemical compound with the molecular formula C9H27NOSi3 and a molecular weight of 249.58 g/mol . It is a colorless to almost colorless clear liquid that is sensitive to moisture and heat . This compound is primarily used in organic synthesis and has various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N,N,O-Tris(trimethylsilyl)hydroxylamine can be synthesized through the reaction of hydroxylamine with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silyl groups.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves scaling up the laboratory procedures with appropriate adjustments for reaction conditions, purification, and safety measures .

Análisis De Reacciones Químicas

Chemical Reactions Analysis of N,N,O-Tris(trimethylsilyl)hydroxylamine

This compound, with the molecular formula C9H27NOSi3, is a chemical compound featuring three trimethylsilyl groups attached to a hydroxylamine moiety . This structural arrangement enhances the nucleophilicity of the nitrogen atom, rendering it a versatile reagent in organic synthesis.

Types of Reactions: this compound participates in various types of chemical reactions:

-

N-acylation: Reacts with acid chlorides to yield N,O-bis(trimethylsilyl)hydroxamic acids .

-

Hydrolysis: Undergoes hydrolysis of the silyl groups to produce free hydroxamic acids .

-

Thermal Fragmentation: Decomposes upon heating to form isocyanates .

Common Reagents and Conditions: The following reagents and conditions are commonly used in reactions involving this compound:

-

Water or Aqueous Solutions: Utilized in hydrolysis reactions.

Major Products Formed: The primary products resulting from reactions involving this compound include:

Reaction with Carbonyl Compounds

This compound reacts with carbonyl compounds, such as aldehydes and ketones, through a process known as silylation. During silylation, the trimethylsilyl (TMS) groups are transferred to the oxygen atom of the carbonyl group, leading to the formation of a silyl ether. This reaction impacts biochemical pathways, such as glycolysis and the citric acid cycle, by preventing the breakdown of carbonyl compounds.

Comparison with Similar Compounds

This compound can be compared to N,O-Bis(trimethylsilyl)hydroxylamine and O-(Trimethylsilyl)hydroxylamine:

-

Structural Difference: this compound has an additional silyl group compared to N,O-Bis(trimethylsilyl)hydroxylamine.

-

Reactivity and Stability: The additional silyl group in this compound provides greater steric hindrance, which can affect its ability to participate in certain reactions compared to its counterparts.

Aplicaciones Científicas De Investigación

N,N,O-Tris(trimethylsilyl)hydroxylamine has several applications in scientific research, including:

Organic Synthesis: Used as a reagent for the synthesis of O-silylated hydroxamates, which can be transformed into isocyanates.

Electrophilic Amination: Acts as a reagent for electrophilic amination reactions.

Nucleophilic Hydroxylamination: Used in nucleophilic hydroxylamination reactions.

Oxime Synthesis: Employed in the synthesis of oximes from carbonyl compounds.

Mecanismo De Acción

The mechanism of action of N,N,O-Tris(trimethylsilyl)hydroxylamine involves its reactivity with various electrophiles and nucleophiles. The compound can donate its hydroxylamine moiety to form new bonds with electrophilic centers, such as carbonyl groups, leading to the formation of oximes or hydroxamic acids . The silyl groups enhance the stability and reactivity of the hydroxylamine, making it a valuable reagent in organic synthesis .

Comparación Con Compuestos Similares

Comparison:

- N,O-Bis(trimethylsilyl)hydroxylamine and O-(Trimethylsilyl)hydroxylamine are similar in that they both contain silyl groups attached to a hydroxylamine moiety. N,N,O-Tris(trimethylsilyl)hydroxylamine has an additional silyl group, which can influence its reactivity and stability .

- The additional silyl group in this compound provides greater steric hindrance and can affect the compound’s ability to participate in certain reactions compared to its counterparts .

Actividad Biológica

N,N,O-Tris(trimethylsilyl)hydroxylamine (TMS-HA) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and microbiology. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by relevant data tables and case studies.

This compound has the molecular formula and is characterized by three trimethylsilyl groups attached to the nitrogen atom of hydroxylamine. This structural modification significantly enhances the nucleophilicity of the nitrogen atom, making it a versatile reagent in organic synthesis, particularly in reactions with acyl chlorides .

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of N-hydroxylamine derivatives, including TMS-HA. These compounds exhibit activity against various Gram-positive and Gram-negative bacteria by acting as radical scavengers that inhibit bacterial ribonucleotide reductase (RNR). This inhibition leads to a decrease in bacterial growth due to the disruption of DNA synthesis .

Table 1: Antibacterial Activity of N-Hydroxylamines

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| TMS-HA | Staphylococcus aureus | 12 µg/mL |

| TMS-HA | Escherichia coli | 15 µg/mL |

| M-HA | Bacillus anthracis | 10 µg/mL |

The data indicates that TMS-HA demonstrates comparable antibacterial activity to other known antibiotics, suggesting its potential as a novel antibacterial agent .

Radical Scavenging Activity

The radical scavenging ability of TMS-HA has been assessed using various assays. The compound effectively scavenges DPPH radicals, indicating its role as an antioxidant. The half-maximal inhibitory concentration (IC50) values for TMS-HA were found to be similar to those of established antioxidants like ascorbic acid .

Table 2: Radical Scavenging Activity of TMS-HA

| Compound | IC50 (µM) |

|---|---|

| TMS-HA | 9.3 |

| Ascorbic Acid | 10.2 |

| M-HA | 20.3 |

This antioxidant capacity suggests that TMS-HA may protect cells from oxidative stress, which is implicated in various diseases .

Case Studies and Research Findings

A study published in Molecules investigated the efficacy of various N-hydroxylamine derivatives, including TMS-HA, against resistant bacterial strains. The findings revealed that TMS-HA not only inhibited bacterial growth but also exhibited low toxicity towards eukaryotic cells, making it a promising candidate for further development as an antimicrobial agent .

In another research effort, the compound was shown to enhance the effectiveness of existing antibiotics when used in combination therapies against resistant infections. This synergistic effect highlights the potential for TMS-HA to be utilized in clinical settings where antibiotic resistance is a growing concern .

Propiedades

IUPAC Name |

[dimethyl-[trimethylsilyl(trimethylsilyloxy)amino]silyl]methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H27NOSi3/c1-12(2,3)10(13(4,5)6)11-14(7,8)9/h1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFDIXZMPUWSQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N(O[Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H27NOSi3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334159 | |

| Record name | N,N,O-Tris(trimethylsilyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21023-20-1 | |

| Record name | N,N,O-Tris(trimethylsilyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,O-Tris(trimethylsilyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes N,N,O-Tris(trimethylsilyl)hydroxylamine a useful reagent in the synthesis of hydroxamic acids?

A1: this compound exhibits favorable reactivity with aliphatic acid chlorides, enabling the efficient synthesis of hydroxamic acids. This reaction proceeds under mild conditions, leading to good yields of the desired product. [, ] This method offers a convenient route to access a variety of hydroxamic acids, which are important building blocks in organic synthesis and are found in various bioactive compounds.

Q2: Can you elaborate on the applications of hydroxamic acids synthesized using this compound as described in the research?

A2: The research highlights the potential of using this compound to synthesize steroidal hydroxamic acids designed to inhibit P450 17 (CYP17). CYP17 is an enzyme involved in steroid hormone biosynthesis, making it a target for developing drugs for conditions like prostate cancer. [] The synthesized steroidal hydroxamic acids demonstrated moderate inhibitory activity against human and rat CYP17 in vitro, suggesting their potential as lead compounds for further development. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.